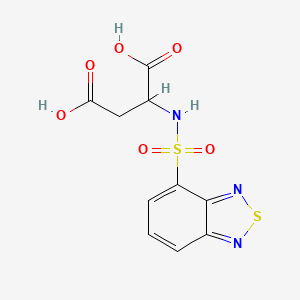
N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid is a chemical compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a benzothiadiazole ring system attached to an aspartic acid moiety through a sulfonyl linkage. Benzothiadiazole derivatives are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with aspartic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzothiadiazole derivatives, depending on the nucleophile used.
科学研究应用
N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes and organic solar cells.
作用机制
The mechanism of action of N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the electronic properties of the compound. This can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding. The sulfonyl group can also participate in hydrogen bonding and other non-covalent interactions, further contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
N-(2,1,3-benzothiadiazol-4-ylsulfonyl)glycine: Similar structure but with a glycine moiety instead of aspartic acid.
N-(2,1,3-benzothiadiazol-4-ylsulfonyl)alanine: Contains an alanine moiety instead of aspartic acid.
N-(2,1,3-benzothiadiazol-4-ylsulfonyl)valine: Features a valine moiety instead of aspartic acid.
Uniqueness
N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid is unique due to the presence of the aspartic acid moiety, which introduces additional functional groups and potential sites for interaction. This can enhance the compound’s versatility and applicability in various scientific research fields compared to its analogs with simpler amino acid moieties.
属性
分子式 |
C10H9N3O6S2 |
|---|---|
分子量 |
331.3 g/mol |
IUPAC 名称 |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)butanedioic acid |
InChI |
InChI=1S/C10H9N3O6S2/c14-8(15)4-6(10(16)17)13-21(18,19)7-3-1-2-5-9(7)12-20-11-5/h1-3,6,13H,4H2,(H,14,15)(H,16,17) |
InChI 键 |
REKIKUCFIGFNSI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


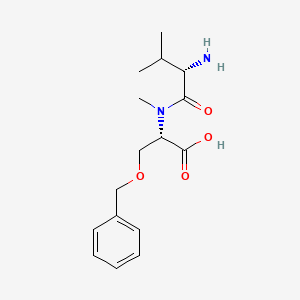
![(2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid](/img/structure/B15172881.png)
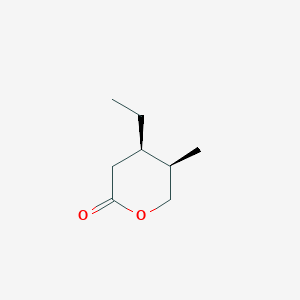
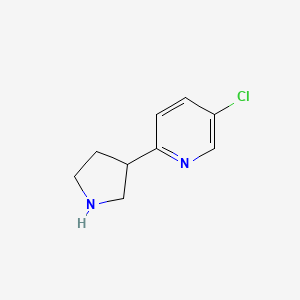
![1H-Pyrrolo[2,3-b]pyridine, 4-azido-5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B15172895.png)
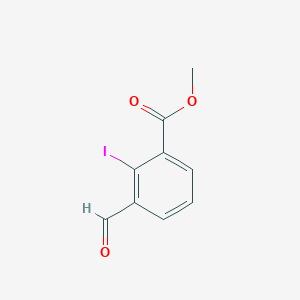

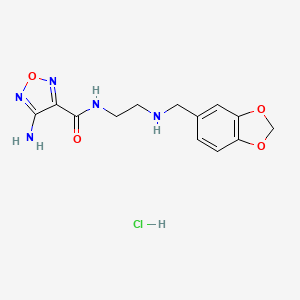
![N-{2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15172938.png)
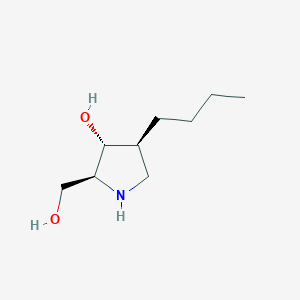
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B15172950.png)
![4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide](/img/structure/B15172954.png)
![1-[2-Methyl-1-(4-methylphenyl)prop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172976.png)

